4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-, commonly referred to as Flosequinan, is a synthetic compound belonging to the quinolone class of heterocyclic compounds. This compound has garnered attention due to its pharmacological properties, particularly in the treatment of heart failure. The unique structural features of Flosequinan, including the presence of a fluorine atom and a methylsulfinyl group, contribute to its biological activity and therapeutic potential.
Flosequinan is classified as a quinolinone derivative. Quinolinones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer effects. The specific modifications present in Flosequinan enhance its efficacy as a therapeutic agent, particularly in modulating cardiac function .
The synthesis of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone involves several key steps:
The detailed reaction pathway includes the formation of intermediates that ultimately lead to the desired quinolinone structure. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring the reaction progress and purifying the final product .
The synthesis can be optimized by varying the reaction conditions, including solvent choice, temperature, and reaction time. The use of chiral reagents allows for the selective synthesis of enantiomers, which is crucial for evaluating the compound's biological activity .
The molecular structure of Flosequinan features a quinoline core with specific substituents that influence its pharmacological properties:
The molecular formula for Flosequinan is C_10H_10F_N_O_2S, with a molecular weight of approximately 225.25 g/mol. Crystal structure analysis has shown that bond lengths and angles fall within expected ranges for similar compounds, indicating stable configurations conducive to biological activity .
Flosequinan undergoes various chemical reactions that can modify its structure and potentially enhance its activity:
The reactivity patterns observed in Flosequinan are influenced by electronic effects from the fluorine atom and steric hindrance from the methyl groups. These factors can affect reaction rates and product distributions in synthetic pathways .
Flosequinan exerts its pharmacological effects primarily through modulation of cardiac function. It acts as a vasodilator by influencing calcium channels and other signaling pathways involved in vascular smooth muscle relaxation.
Studies indicate that Flosequinan enhances cardiac output while reducing systemic vascular resistance, making it beneficial in managing heart failure symptoms. Its mechanism involves complex interactions at cellular receptors that regulate heart muscle contractions and blood vessel dilation .
Relevant analyses have shown that Flosequinan maintains structural integrity under various conditions, making it suitable for pharmaceutical applications .
Flosequinan is primarily researched for its potential applications in treating heart failure. Its ability to improve cardiac output without significant side effects makes it a promising candidate for further clinical development. Additionally, ongoing studies investigate its role in other cardiovascular conditions and potential off-label uses based on its pharmacological profile .
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7